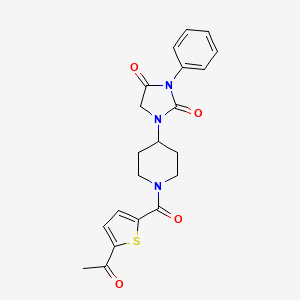

![molecular formula C24H20N4O3S2 B3002326 N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 868974-55-4](/img/structure/B3002326.png)

N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide" is a complex molecule that appears to be related to various synthesized derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described can be related to its potential synthesis and properties.

Synthesis Analysis

The synthesis of related thiazolidine-2,4-dione carboxamide and amino acid derivatives, as mentioned in the first paper, involves the use of OxymaPure/N,N′-diisopropylcarbodimide coupling methodology . This suggests that similar coupling methods could be employed in the synthesis of the compound . The second paper describes the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase, starting with reductive amination and followed by dehydrative cyclization of thiourea intermediate resin . This method could potentially be adapted for the synthesis of the thiadiazol moiety present in the target compound. The third paper discusses the synthesis of Schiff bases using a multi-step reaction that includes the Gewald synthesis technique and Vilsmeier-Haack reaction . These synthetic strategies could be relevant for constructing the biphenyl and methoxyphenyl components of the compound.

Molecular Structure Analysis

The molecular structure of the compound likely includes a thiadiazol ring, a biphenyl moiety, and a carboxamide group, as inferred from its name. The presence of a 2-methoxyphenyl group suggests aromaticity and potential for pi-pi interactions, which could influence its binding to biological targets. The thiadiazol ring is a common feature in many biologically active compounds and can contribute to the compound's stability and reactivity .

Chemical Reactions Analysis

The compound's functional groups, such as the carboxamide and thioether, may participate in various chemical reactions. The carboxamide could engage in hydrogen bonding and amide bond formation, while the thioether might be involved in oxidation-reduction reactions or act as a nucleophile in substitution reactions. The presence of an amino group adjacent to a carbonyl could also facilitate nucleophilic addition reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the compound may exhibit moderate solubility in polar solvents due to the presence of the carboxamide group and potential hydrogen bonding. The methoxy group could increase lipophilicity, which, along with the overall molecular size and shape, could influence the compound's oral bioavailability and adherence to Lipinski's Rule of Five, as suggested by the physicochemical properties calculated for similar derivatives . The antimicrobial activity of related compounds against various bacteria and fungi indicates that the compound may also possess such properties, although this would require empirical testing .

作用机制

Mode of Action

The presence of the methoxyanilino and thiadiazol groups could potentially enable the compound to bind to its targets and exert its effects .

Biochemical Pathways

Compounds with similar structures have been reported to be involved in various biochemical processes, such as signal transduction, enzyme regulation, and cellular metabolism .

Pharmacokinetics

The compound’s metabolism and excretion would likely depend on its interactions with various enzymes and transporters in the body .

Result of Action

Based on its structural features, it may potentially modulate the activity of its targets, leading to changes in cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other molecules could either facilitate or hinder the compound’s interactions with its targets .

安全和危害

未来方向

属性

IUPAC Name |

N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3S2/c1-31-20-10-6-5-9-19(20)25-21(29)15-32-24-28-27-23(33-24)26-22(30)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,29)(H,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPIKYMGIPYHBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

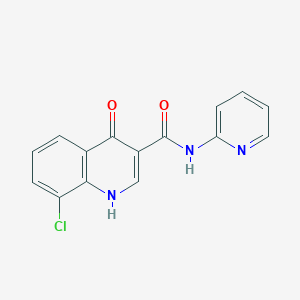

![6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one)](/img/structure/B3002244.png)

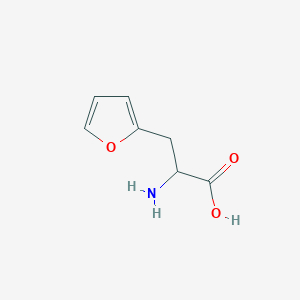

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3002245.png)

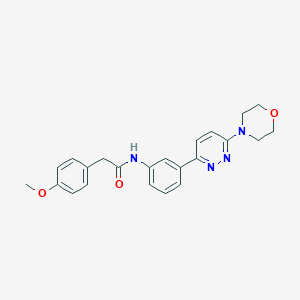

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002249.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002250.png)

![2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3002252.png)

![N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3002254.png)

![methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate](/img/structure/B3002255.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B3002256.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B3002263.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3002264.png)